Mullilam Diol Herbicidal Activity Against Barnyard Grass: A Quantitative Benchmark
Mullilam diol (as p-menthane-1,2,4-triol) demonstrates significant post-emergence herbicidal activity against barnyard grass (Echinochloa crusgalli L.), a common and problematic weed. At a concentration of 10 mmol/L, it achieved complete inhibition of root growth (100%) and substantial inhibition of shoot elongation (81.4%) [1]. This level of activity, while not directly compared in the same study, provides a quantitative benchmark for this compound class. In comparison, modern p-menthane-7-amine derivatives have shown even higher activities, with some compounds demonstrating root growth inhibition of barnyard grass that is 404% higher than that of the commercial herbicide glyphosate [2]. This context suggests that while the parent triol is active, its derivatives offer enhanced potency, establishing a clear structure-activity relationship.
| Evidence Dimension | Post-emergence herbicidal activity against barnyard grass (Echinochloa crusgalli L.) |
|---|---|
| Target Compound Data | Root growth inhibition: 100%; Shoot elongation inhibition: 81.4% |
| Comparator Or Baseline | Glyphosate (baseline); sec-p-menthane-7-amine derivatives (more active analogs) |
| Quantified Difference | Target compound shows complete root inhibition at 10 mmol/L. More potent analogs show up to 404% higher activity than glyphosate against barnyard grass root growth. |
| Conditions | p-Menthane-1,2,4-triol synthesized and tested at 10 mmol/L concentration in a laboratory herbicidal assay [1]. sec-p-Menthane-7-amine derivatives tested in a culture dish method at unspecified concentrations [2]. |
Why This Matters
This data provides a quantitative baseline for Mullilam diol's herbicidal potential, allowing researchers to benchmark its activity and evaluate its utility as a scaffold for developing more potent, bio-based herbicides.
- [1] HUANG Dao-zhan, et al. (2013). Synthesis of p-Menthane-1, 2, 4-Triol and Its Herbicidal Activity for Barnyard Grass. Biomass Chemical Engineering, 47(5), 40-44. View Source
- [2] Zhu, S., et al. (2021). Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. RSC Advances, 11(44), 27207–27214. View Source
